2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide
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Overview
Description
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its indole core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the dimethyl groups at the 1 and 2 positions. The acetamide group is then introduced through an acylation reaction, and finally, the pyrrolidine group is attached via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form different derivatives.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The pyrrolidine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce secondary amines.
Scientific Research Applications
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The pyrrolidine group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-piperidin-1-ylpropyl)acetamide
- 2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-morpholin-1-ylpropyl)acetamide
Uniqueness
Compared to similar compounds, 2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide exhibits unique properties due to the presence of the pyrrolidine group. This group can influence the compound’s pharmacokinetic and pharmacodynamic profiles, potentially enhancing its efficacy and reducing side effects.
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-17(15-8-3-4-9-16(15)21(14)2)18(23)19(24)20-10-7-13-22-11-5-6-12-22/h3-4,8-9H,5-7,10-13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSGKAOUZFBLJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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